molecular formula C7H8BrN3O2 B2856651 Ethyl 4-amino-5-bromopyrimidine-2-carboxylate CAS No. 2248342-73-4

Ethyl 4-amino-5-bromopyrimidine-2-carboxylate

Cat. No.: B2856651
CAS No.: 2248342-73-4
M. Wt: 246.064
InChI Key: YLMJLQLQLKPRDP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-bromopyrimidine-2-carboxylate is an organic compound with the molecular formula C7H7BrN2O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5-bromopyrimidine-2-carboxylate typically involves the bromination of pyrimidine derivatives followed by esterification. One common method includes the reaction of 4-amino-2-carboxylate pyrimidine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-bromopyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-5-bromopyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-amino-5-bromopyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)6-10-3-4(8)5(9)11-6/h3H,2H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMJLQLQLKPRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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